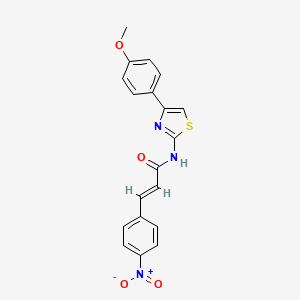
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide works by inhibiting the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid-beta in Alzheimer's disease. It has been shown to bind to the active site of these enzymes and proteins, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of specific enzymes and proteins, as mentioned above. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells and reduce the levels of amyloid-beta in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its synthetic accessibility, stability, and selectivity. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide research, including:
1. Further studies to determine its efficacy and safety in vivo.
2. Development of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide derivatives with improved properties, such as increased potency and selectivity.
3. Investigation of the potential use of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide in combination with other drugs for cancer and Alzheimer's disease treatment.
4. Examination of the potential use of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide as a tool for studying the mechanisms of cancer and Alzheimer's disease.
5. Exploration of the potential use of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide in other disease areas, such as infectious diseases and autoimmune disorders.
Conclusion:
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has potential applications in drug discovery and development. It has been studied for its ability to inhibit the growth of cancer cells and reduce the levels of amyloid-beta in Alzheimer's disease. While it has several advantages for lab experiments, further studies are needed to determine its efficacy and safety in vivo. There are several future directions for (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide research, including the development of (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide derivatives with improved properties and investigation of its potential use in combination with other drugs for cancer and Alzheimer's disease treatment.
Synthesemethoden
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step procedure that involves the reaction of 4-methoxyphenylamine with thioamide to form the intermediate compound 4-(4-methoxyphenyl)thiazol-2-amine. This intermediate is then reacted with 4-nitrocinnamaldehyde to form (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. It has been found to inhibit the growth of cancer cells and reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-16-9-5-14(6-10-16)17-12-27-19(20-17)21-18(23)11-4-13-2-7-15(8-3-13)22(24)25/h2-12H,1H3,(H,20,21,23)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPLCACREKRGEB-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

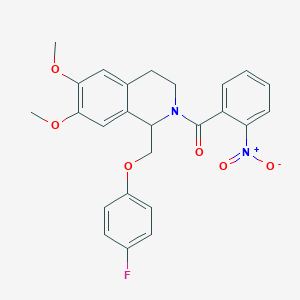

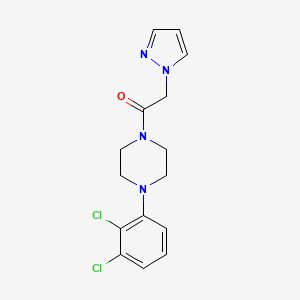

![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)
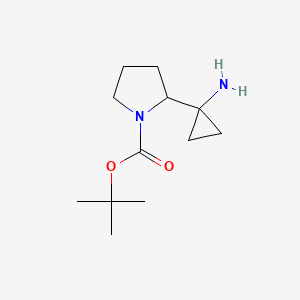
![3-(2,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854333.png)
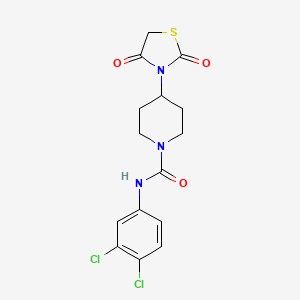
![benzyl (2R)-2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2854338.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)


![4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2854342.png)
![(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2854343.png)